(S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine: A Comprehensive Technical Guide for Advanced Research
(S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine: A Comprehensive Technical Guide for Advanced Research
Introduction: Navigating the Chiral Landscape of Pyridinylalkylamines
In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can be the determining factor between therapeutic efficacy and undesirable side effects. This principle is vividly illustrated in the study of chiral amines, a class of compounds pivotal to the development of novel pharmaceuticals. Among these, (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine, a chiral pyridinylalkylamine, stands out as a molecule of significant interest. Its structure, featuring a pyridine ring linked to a chiral aminopropane backbone, presents a unique scaffold for interacting with biological targets. This guide provides an in-depth technical overview of (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine, focusing on its synthesis, physicochemical characteristics, and potential applications in drug discovery and development. While publicly available data specifically for the (S)-enantiomer is limited, this document synthesizes information from closely related compounds and established chemical principles to offer a robust resource for researchers, scientists, and drug development professionals.
The specific CAS number for the dihydrochloride salt of (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine is 2222165-17-3 [1][2][3][4]. The CAS number for the racemic mixture is 58088-72-5[5].
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The table below summarizes key computed and, where available, experimental data for 2-methyl-1-(pyridin-2-yl)propan-1-amine. It is important to note that some of these properties are predicted and may vary slightly from experimental values for the pure (S)-enantiomer.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | |
| Molecular Weight | 150.22 g/mol | PubChem |
| CAS Number (Racemate) | 58088-72-5 | BLDpharm[5] |
| CAS Number ((S)-enantiomer dihydrochloride) | 2222165-17-3 | Fluorochem, Sigma-Aldrich[1][2][3][4] |
| Appearance | Solid (for the dihydrochloride salt) | |
| pKa (predicted) | ~9.5 (for the primary amine) | |
| LogP (predicted) | 1.8 |
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, typically in the range of 7.0-8.5 ppm. The methine proton at the chiral center would appear as a multiplet, coupled to the neighboring methyl and methylene protons. The two methyl groups of the isopropyl moiety would likely present as a doublet of doublets or two distinct doublets due to their diastereotopic nature. The protons of the primary amine would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the pyridine ring would resonate in the aromatic region (120-150 ppm). The chiral methine carbon would be observed in the aliphatic region, along with the signals for the methyl and methylene carbons.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 150. Fragmentation patterns would likely involve the loss of the isopropyl group and cleavage adjacent to the amine.
Synthesis and Enantioselective Strategies
The synthesis of enantiomerically pure (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine can be approached through two primary strategies: chiral resolution of the racemic mixture or asymmetric synthesis .
Chiral Resolution of Racemic 2-Methyl-1-(pyridin-2-yl)propan-1-amine
Chiral resolution is a classical and widely used method for separating enantiomers.[6] This typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The resulting diastereomers, having different physical properties, can then be separated by fractional crystallization.
Conceptual Experimental Protocol for Chiral Resolution:
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Diastereomeric Salt Formation: Dissolve racemic 2-methyl-1-(pyridin-2-yl)propan-1-amine in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents). Add a stoichiometric amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid.
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Fractional Crystallization: Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate is crucial for achieving good separation.
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Isolation and Purification: Isolate the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomer can be assessed by measuring its specific rotation. Recrystallization may be necessary to achieve the desired diastereomeric excess.
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Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with a suitable base (e.g., NaOH or K₂CO₃) to liberate the free (S)-amine.
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Extraction and Isolation: Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine.
Caption: Workflow for the chiral resolution of 2-methyl-1-(pyridin-2-yl)propan-1-amine.
Asymmetric Synthesis
Asymmetric synthesis offers a more direct route to the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. One plausible approach involves the stereoselective reduction of a suitable prochiral precursor, such as an imine or a ketone.
A general strategy for the enantioselective synthesis of related chiral 1-(pyridin-2-yl)ethan-1-amines has been described, which can be adapted for the synthesis of the target molecule.[7] This method utilizes a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, to direct the stereochemical outcome of a nucleophilic addition to an imine.
Conceptual Enantioselective Synthesis Pathway:
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Formation of a Prochiral Precursor: The synthesis would likely start from 2-acetylpyridine. A Wittig-type reaction or a Grignard addition of an isopropyl nucleophile could furnish 2-methyl-1-(pyridin-2-yl)propan-1-one.
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Asymmetric Reductive Amination: The resulting ketone can undergo asymmetric reductive amination. This can be achieved by reacting the ketone with ammonia in the presence of a chiral catalyst and a reducing agent, or by first forming an imine and then reducing it stereoselectively.
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Chiral Auxiliary Approach: Alternatively, the ketone can be converted to a chiral sulfinylimine by condensation with an enantiopure sulfinamide (e.g., (S)-tert-butanesulfinamide). Subsequent reduction of this sulfinylimine with a hydride source (e.g., NaBH₄) would proceed with high diastereoselectivity, controlled by the chiral auxiliary.
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Removal of the Chiral Auxiliary: The final step involves the acidic hydrolysis of the sulfinyl group to yield the desired (S)-amine.
Caption: A plausible enantioselective synthesis route using a chiral auxiliary.
Applications in Drug Discovery and Medicinal Chemistry
Chiral amines containing a pyridine scaffold are prevalent in a wide range of biologically active molecules. The pyridine ring can act as a hydrogen bond acceptor and participate in π-π stacking interactions, making it a valuable pharmacophore. The specific stereochemistry at the chiral center is often crucial for selective binding to target proteins.
While the specific biological activity of (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine is not extensively documented in publicly available literature, its structural motifs suggest potential applications in several therapeutic areas:
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Central Nervous System (CNS) Disorders: Many CNS-active drugs contain pyridinylalkylamine scaffolds. The ability of the pyridine nitrogen to be protonated at physiological pH can facilitate interactions with aminergic G-protein coupled receptors (GPCRs), such as serotonin, dopamine, and norepinephrine receptors. The stereochemistry of the molecule would likely play a critical role in its affinity and selectivity for different receptor subtypes.
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Enzyme Inhibition: The primary amine group can act as a key interaction point within the active site of various enzymes. Depending on the overall shape and electronic properties of the molecule, it could be explored as an inhibitor for enzymes involved in various disease pathways.
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Catalysis and Ligand Development: Enantiomerically pure chiral amines are valuable as ligands in asymmetric catalysis. The nitrogen atoms in (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine can coordinate to metal centers, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations.
Conclusion and Future Directions
(S)-2-methyl-1-(pyridin-2-yl)propan-1-amine is a chiral building block with significant potential in medicinal chemistry and drug discovery. While detailed experimental data for this specific enantiomer remains somewhat elusive in the public domain, this guide has provided a comprehensive overview based on established principles of stereochemistry, synthesis, and pharmacology of related compounds. The outlined strategies for its enantioselective synthesis and chiral resolution offer practical pathways for researchers to access this molecule in high enantiopurity.
Future research efforts should focus on the detailed experimental characterization of (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine, including its full spectroscopic and physicochemical profiling. Furthermore, systematic pharmacological evaluation is warranted to elucidate its biological targets and potential therapeutic applications. The development of a robust and scalable enantioselective synthesis will be crucial for enabling these future investigations and unlocking the full potential of this intriguing chiral molecule.
References
-
(S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride, 97%, 50mg. SciSupplies. Accessed January 16, 2026. [Link]
-
Chiral resolution. Wikipedia. Accessed January 16, 2026. [Link]
-
[2-methyl-1-(2-pyridinyl)propyl]amine dihydrochloride(CAS# 1228878-68-9). Angene Chemical. Accessed January 16, 2026. [Link]
-
Enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. YouTube. Accessed January 16, 2026. [Link]
-
(S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride, 97%, 50mg. SciSupplies. Accessed January 16, 2026. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Accessed January 16, 2026. [Link]
-
N-methyl-1-pyridin-2-ylpropan-2-amine. PubChem. Accessed January 16, 2026. [Link]
Sources
- 1. angenesci.com [angenesci.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. (S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride|CAS 2222165-17-3|ChemScene|製品詳細 [tci-chemical-trading.com]
- 4. (S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride, 97%, 50mg [scisupplies.eu]
- 5. 58088-72-5|2-Methyl-1-(pyridin-2-yl)propan-1-amine|BLD Pharm [bldpharm.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
